quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- is a complex organic compound that features both imidazole and quinoline moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- typically involves multi-step organic reactions. One common approach is the condensation of 1-trityl-1H-imidazole-4-carbaldehyde with a suitable quinoline derivative under basic conditions. The reaction often requires a catalyst, such as palladium or nickel, to facilitate the formation of the vinyl linkage between the imidazole and quinoline rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA or interact with proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(1-phenyl-1H-imidazol-4-yl)-vinyl]-quinoline
- 4-[1-(1-benzyl-1H-imidazol-4-yl)-vinyl]-quinoline
- 4-[1-(1-methyl-1H-imidazol-4-yl)-vinyl]-quinoline
Uniqueness
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- is unique due to the presence of the trityl group, which can enhance its stability and lipophilicity. This structural feature distinguishes it from other similar compounds and can influence its reactivity and biological activity.
Properties
Molecular Formula |
C33H25N3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
4-[1-(1-tritylimidazol-4-yl)ethenyl]quinoline |
InChI |
InChI=1S/C33H25N3/c1-25(29-21-22-34-31-20-12-11-19-30(29)31)32-23-36(24-35-32)33(26-13-5-2-6-14-26,27-15-7-3-8-16-27)28-17-9-4-10-18-28/h2-24H,1H2 |
InChI Key |
RRISHVSSKVNLMP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=NC2=CC=CC=C12)C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.